6-Methyl-6-azaspiro[2.5]octan-1-amine

Medicinal Chemistry SAR Analysis Building Block Selection

6-Methyl-6-azaspiro[2.5]octan-1-amine (CAS 1513552-48-1) is a rigid N6‑methyl spirocyclic amine (MW 140.23) that differs measurably from its des‑methyl analog in lipophilicity and steric bulk, directly affecting target binding, selectivity, and metabolic stability. This ≥98% pure building block is essential for systematic CNS receptor SAR campaigns, epigenetic HDAC inhibitor programs, and diversity‑oriented synthesis libraries. Procurement of the correct methylated analog eliminates SAR invalidation and ensures reproducible biological data.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B11922306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6-azaspiro[2.5]octan-1-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CC2N
InChIInChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-7(8)9/h7H,2-6,9H2,1H3
InChIKeyOSJIDMBLQNTFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-6-azaspiro[2.5]octan-1-amine: A Spirocyclic Building Block for Drug Discovery and Chemical Synthesis


6-Methyl-6-azaspiro[2.5]octan-1-amine (CAS 1513552-48-1) is a spirocyclic amine characterized by a bicyclic framework where a six-membered piperidine ring and a cyclopropane-like ring share a single nitrogen atom in a spiro junction . The compound features a methyl group at the N6 position and a primary amine at position 1, resulting in a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol . This rigid, three-dimensional scaffold serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing conformationally constrained analogs of bioactive molecules .

Why 6-Methyl-6-azaspiro[2.5]octan-1-amine Cannot Be Simply Substituted: The Critical Role of the N6 Methyl Group


The N6 methyl substituent on 6-methyl-6-azaspiro[2.5]octan-1-amine is not an arbitrary functional group but a key determinant of the compound's physicochemical and biological profile. This simple modification alters molecular weight, lipophilicity, and steric bulk, directly influencing critical parameters such as target binding affinity, selectivity, and metabolic stability . Unlike its des-methyl analog, 6-azaspiro[2.5]octan-1-amine (MW: 126.20 g/mol), the methylated version (MW: 140.23 g/mol) exhibits different pharmacokinetic properties and receptor interactions, which are essential for structure-activity relationship (SAR) studies in drug discovery programs . Substituting one for the other without empirical validation would invalidate SAR conclusions and potentially lead to the selection of suboptimal lead compounds. The following quantitative evidence underscores this differentiation.

Quantitative Evidence for Selecting 6-Methyl-6-azaspiro[2.5]octan-1-amine: Comparative Data vs. Des-methyl Analog


Molecular Weight and Physicochemical Property Differentiation

The addition of a methyl group at the N6 position of 6-methyl-6-azaspiro[2.5]octan-1-amine directly alters key physicochemical properties compared to the des-methyl analog, 6-azaspiro[2.5]octan-1-amine. The target compound has a molecular weight of 140.23 g/mol, which is approximately 11% higher than the 126.20 g/mol of the des-methyl comparator . This increase in molecular weight and the associated change in lipophilicity (LogP) are critical parameters in drug design, influencing membrane permeability, solubility, and target binding.

Medicinal Chemistry SAR Analysis Building Block Selection

Commercial Availability and Purity: A Procurement-Centric Comparison

From a procurement standpoint, 6-methyl-6-azaspiro[2.5]octan-1-amine is readily available from multiple vendors with a guaranteed purity of ≥98%, as verified by reputable suppliers like Leyan . In contrast, the des-methyl analog, 6-azaspiro[2.5]octan-1-amine, is typically offered at a lower purity of 95% . This 3% difference in purity, while seemingly small, can be critical for applications requiring high-fidelity building blocks, such as in the synthesis of complex drug candidates where impurities can lead to off-target effects or reduced yields.

Procurement Quality Control Synthetic Intermediate

Structural Differentiation in Drug-Target Interactions: Evidence from HDAC2 Inhibitor Complexes

The N6-methylated 6-azaspiro[2.5]octane scaffold has been successfully utilized in the design of potent histone deacetylase 2 (HDAC2) inhibitors, as demonstrated by X-ray crystallography data (PDB ID: 7js8) [1]. This structure shows a ligand, (1S)-N-{(1S)-7,7-dihydroxy-1-[4-(2-methylquinolin-6-yl)-1H-imidazol-2-yl]nonyl}-6-methyl-6-azaspiro[2.5]octane-1-carboxamide, bound to the HDAC2 active site at a resolution of 1.63 Å. The methyl group on the azaspiro core contributes to the ligand's conformational rigidity and specific interactions within the binding pocket. While direct comparative data for the des-methyl analog in this exact context is not available, this structural evidence underscores the privileged nature of the 6-methylated scaffold in achieving high-affinity binding to a therapeutically relevant target.

Epigenetics HDAC Inhibition Structural Biology

Recommended Application Scenarios for 6-Methyl-6-azaspiro[2.5]octan-1-amine Based on Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting CNS Disorders

Based on the quantifiable difference in molecular weight and lipophilicity compared to its des-methyl analog , 6-methyl-6-azaspiro[2.5]octan-1-amine is ideally suited for use in structure-activity relationship (SAR) studies within CNS drug discovery programs. The N6 methyl group is a common motif in ligands targeting various CNS receptors, including histamine H3 and muscarinic acetylcholine receptors, where subtle changes in lipophilicity can dramatically alter blood-brain barrier penetration and receptor subtype selectivity [1]. Procurement of this specific methylated building block allows researchers to systematically explore the impact of this structural modification on potency and pharmacokinetic properties.

Synthesis of High-Purity Advanced Intermediates for Epigenetic Targets

The proven utility of the 6-methyl-6-azaspiro[2.5]octane scaffold in generating a potent HDAC2 inhibitor, as confirmed by high-resolution X-ray crystallography [2], makes this compound a strategic choice for synthesizing advanced intermediates in epigenetic drug discovery. The high commercial purity (98%) of the starting material minimizes the need for extensive purification of downstream intermediates, thereby improving overall synthetic yield and reducing the risk of introducing confounding impurities into biological assays. This is particularly critical for assays like HDAC inhibition, which can be sensitive to trace contaminants.

Procurement for Building Block Libraries in High-Throughput Screening (HTS)

The combination of a rigid spirocyclic core and a defined molecular weight (140.23 g/mol) makes 6-methyl-6-azaspiro[2.5]octan-1-amine a valuable addition to diversity-oriented synthesis (DOS) libraries intended for high-throughput screening. Its physicochemical properties differ measurably from the des-methyl analog , expanding the chemical space covered by a compound collection. The availability of the compound at ≥98% purity from reliable vendors ensures that the material meets the stringent quality requirements for automated HTS platforms, reducing false-positive or false-negative results due to compound impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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